molecular formula C7H8FNO B6262482 2-(3-fluoropyridin-4-yl)ethan-1-ol CAS No. 381721-61-5

2-(3-fluoropyridin-4-yl)ethan-1-ol

Cat. No.: B6262482
CAS No.: 381721-61-5
M. Wt: 141.1
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Description

2-(3-fluoropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is a fluorinated pyridine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the addition of the ethylene oxide to the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-fluoropyridin-4-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with various molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(3-fluoropyridin-4-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives such as:

  • 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
  • 2-(6-fluoropyridin-3-yl)ethan-1-ol

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity .

Properties

CAS No.

381721-61-5

Molecular Formula

C7H8FNO

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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